Hydron;naphthalen-2-ylhydrazine;chloride
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Overview
Description
2-Naphthylhydrazine hydrochloride is an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . It is a derivative of hydrazine and naphthalene, characterized by the presence of a hydrazine group attached to the second position of the naphthalene ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 2-naphthylhydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-naphthol with hydrazine hydrate under mild conditions . This method is advantageous as it avoids the use of carcinogenic intermediates like 2-naphthylamine. The reaction typically proceeds as follows:
One-Step Synthesis: 2-naphthol reacts with hydrazine hydrate to form 2-naphthylhydrazine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production: Industrially, the compound can be produced by diazotization of 2-naphthylamine followed by reduction, although this method is less favored due to the carcinogenic nature of 2-naphthylamine.
Chemical Reactions Analysis
2-Naphthylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It participates in substitution reactions, particularly with electrophiles, to form substituted hydrazines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthylhydrazine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for detecting certain biomolecules.
Industry: The compound is used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-naphthylhydrazine hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. These interactions can inhibit enzyme activity or alter the function of biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
2-Naphthylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:
1-Naphthylhydrazine: Similar in structure but with the hydrazine group attached to the first position of the naphthalene ring.
Phenylhydrazine: Contains a phenyl group instead of a naphthyl group.
Benzylhydrazine: Features a benzyl group attached to the hydrazine moiety.
The uniqueness of 2-naphthylhydrazine hydrochloride lies in its specific reactivity and applications, particularly in the synthesis of naphthalene-based compounds and its use in biological studies .
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
hydron;naphthalen-2-ylhydrazine;chloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,12H,11H2;1H |
InChI Key |
OXOQKRNEPBHINU-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1=CC=C2C=C(C=CC2=C1)NN.[Cl-] |
Origin of Product |
United States |
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